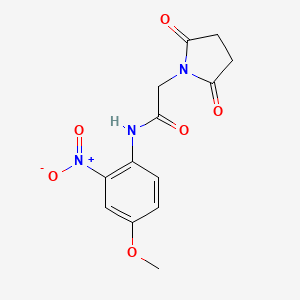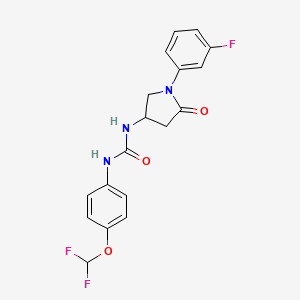
(S)-3-(Difluoromethoxy)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-2-ones are a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . They are found in many natural products and biologically active molecules .
Synthesis Analysis
Pyrrolidin-2-ones can be synthesized through various methods. One such method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .Chemical Reactions Analysis
The chemical reactions involving pyrrolidin-2-ones can vary widely depending on the specific substituents attached to the ring . Without more specific information on “(S)-3-(Difluoromethoxy)pyrrolidin-2-one”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-ones can vary depending on their specific structure. For example, (5S)-5-(Trifluoromethyl)pyrrolidin-2-one is reported to react smoothly with sulfur tetrafluoride at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The synthesis of pyrrolidin-2-ones and their derivatives, including (S)-3-(Difluoromethoxy)pyrrolidin-2-one, is significant in producing non-aromatic heterocyclic compounds. These compounds are found in the structures of many natural products and biologically active molecules, making them important for the synthesis of new medicinal substances with enhanced biological activity (Rubtsova et al., 2020).
- Research on pyrrolidin-2-ones has also led to the discovery of their preferred molecular conformations. For instance, pyrrolidin-2-one has been found to favor an envelope conformation, which is crucial for understanding its chemical behavior and potential applications in scientific research (Riggs, 1985).
Catalysis and Organic Synthesis
- Pyrrolidin-2-ones are employed as catalysts in various chemical reactions. For example, they are used in asymmetric synthesis involving organocatalytic processes, which are pivotal in creating compounds with specific molecular orientations, relevant in pharmaceutical and material sciences (Zhi et al., 2016).
- These compounds also play a role in the synthesis of complex molecules like pyrrolidines, which have applications in organic synthesis, metal catalysis, and organocatalysis. Pyrrolidin-2-ones serve as starting materials for such syntheses, demonstrating their versatility and importance in chemical research (Otero-Fraga et al., 2017).
Pharmaceutical and Biological Research
- The structural aspects of pyrrolidin-2-ones are integral to their application in pharmaceutical research. They are found in the structure of various biologically active natural products, making them valuable in the synthesis of drugs and therapeutic agents. This includes the study of their reaction as acceptors in conjugate addition reactions for the synthesis of bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-(difluoromethoxy)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFCAXQHDCJGTK-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@H]1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Difluoromethoxy)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2601175.png)
![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2601176.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2601180.png)
![1-(2-fluorobenzyl)-3-[(4-methylpiperidino)sulfonyl]-2(1H)-pyridinone](/img/structure/B2601181.png)
![7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2601185.png)

![5-[1-(2-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2601190.png)

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2601193.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)

![2-[6-(1-Benzothiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B2601196.png)
![1-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2601197.png)
